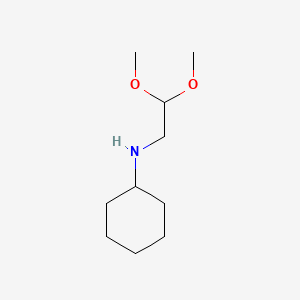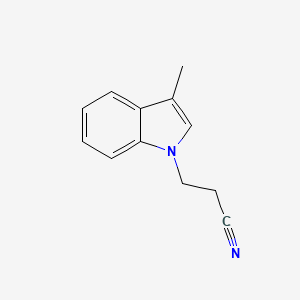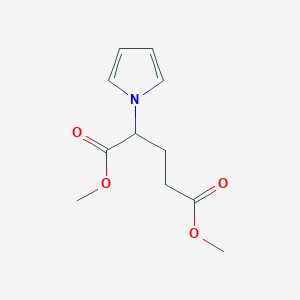
2,5-Dimethyl-1-(3-nitrophenyl)pyrrole
Übersicht
Beschreibung
The compound 2,5-Dimethyl-1-(3-nitrophenyl)pyrrole is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The presence of nitrophenyl and methyl groups on the pyrrole ring influences its chemical and physical properties, as well as its reactivity and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of 2,5-dimethyl-1-(3-nitrophenyl)pyrrole derivatives has been achieved through various methods. One approach involves the reaction of 3,4-diacetyl-2,5-hexanedione with nitroaniline in an acidic medium, yielding satisfactory results . Another method, known as the Paal-Knorr synthesis, has been used to prepare 1-(p-nitrophenyl)-2,5-dimethyl-pyrrole by reacting p-nitroaniline with a suitable precursor . These methods demonstrate the versatility in synthesizing nitrophenyl-substituted pyrroles.
Molecular Structure Analysis
The molecular structure of 2,5-dimethyl-1-(3-nitrophenyl)pyrrole derivatives has been characterized using various spectroscopic techniques. X-ray diffraction analysis has revealed that the crystal structure of one such derivative is monoclinic with specific unit cell parameters . Another study has shown that the pyrrole and phenyl rings in the molecule are mainly planar, with slight deviations, and the nitro group is slightly twisted out of the phenyl plane . These structural details are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The reactivity of 2,5-dimethyl-1-(3-nitrophenyl)pyrrole derivatives can be influenced by the presence of substituents on the pyrrole ring. For instance, the introduction of nitro and methyl groups can affect the acid/base characteristics of the pyrrole, which in turn can influence the kinetic and thermodynamic parameters of its polymerization . Additionally, the compound's ability to form dimers through intermolecular hydrogen bonding has been observed, which can impact its chemical behavior in the solid state .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethyl-1-(3-nitrophenyl)pyrrole have been studied through experimental and computational methods. Thermochemical and thermodynamic properties, such as enthalpies of formation and sublimation, have been determined using calorimetric and effusion techniques, as well as high-level ab initio molecular orbital calculations . These properties are essential for the potential application of the compound in various domains. Furthermore, the compound's ability to form intermolecular interactions, such as C-H-π interactions, has been analyzed, which contributes to its solid-state properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Summary of Application : Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application : The Paal–Knorr reaction is one of the methods used to synthesize pyrrole derivatives .
- Results or Outcomes : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
Drug Discovery
- Summary of Application : Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value .
- Methods of Application : Various conventional as well as modern approaches are used to acquire a series of pyrrole scaffolds .
- Results or Outcomes : The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(3-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-6-7-10(2)13(9)11-4-3-5-12(8-11)14(15)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSYQKFMWVMRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384300 | |
| Record name | 2,5-dimethyl-1-(3-nitrophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(3-nitrophenyl)pyrrole | |
CAS RN |
32570-23-3 | |
| Record name | 2,5-dimethyl-1-(3-nitrophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYL-1-(3-NITROPHENYL)PYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)



![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)







![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)
